1,1-Bis(4-bromophenyl)-2,2-dichloroethylene 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene
Brand Name: Vulcanchem
CAS No.: 21655-73-2
VCID: VC2318855
InChI: InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
SMILES: C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br
Molecular Formula: C14H8Br2Cl2
Molecular Weight: 406.9 g/mol

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

CAS No.: 21655-73-2

Cat. No.: VC2318855

Molecular Formula: C14H8Br2Cl2

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene - 21655-73-2

Specification

CAS No. 21655-73-2
Molecular Formula C14H8Br2Cl2
Molecular Weight 406.9 g/mol
IUPAC Name 1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene
Standard InChI InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
Standard InChI Key XYMOLSVHRUAQPB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br
Canonical SMILES C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br

Introduction

Chemical Identity and Basic Properties

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is an organic compound with a molecular formula of C14H8Br2Cl2 and a molecular weight of 406.9 g/mol . The compound consists of a dichloroethylene core with two bromophenyl groups attached to one carbon atom of the ethylene structure. This creates a distinctive molecular architecture with halogens at multiple positions, contributing to its chemical behavior and potential applications.

Physical and Chemical Properties

The compound features a complex structure with four halogen atoms - two bromine and two chlorine - distributed across a carbon skeleton. The basic properties of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene are summarized in the following table:

PropertyValue
Molecular FormulaC14H8Br2Cl2
Molecular Weight406.9 g/mol
Physical StateSolid (at standard conditions)
Structure TypeDichloroethylene derivative with bromophenyl groups
Creation Date in Database2005-03-26
Last Modified2025-04-05

The presence of both bromine and chlorine atoms in the molecule contributes to its distinctive chemical behavior, particularly in substitution and elimination reactions that target these halogen sites .

Nomenclature and Identification

The compound has several names and identifiers in chemical databases and literature, reflecting different naming conventions and classification systems.

Names and Identifiers

The primary identifiers for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene include:

Identifier TypeValue
IUPAC Name1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene
CAS Number21655-73-2
PubChem CID345917
InChIInChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
InChIKeyXYMOLSVHRUAQPB-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br

Other synonyms include 1,1-Bis-(4-bromophenyl)-2,2-dichloroethylene and 2,2-Bis(p-bromophenyl)-1,1-dichloroethene .

Structural Characteristics

The structure of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene consists of a central ethylene unit with one carbon bonded to two bromophenyl groups and the other carbon bonded to two chlorine atoms. This configuration creates a molecule with interesting chemical properties and potential for various transformations.

Structural Features

The molecular structure features:

  • A central C=C double bond

  • Two chlorine atoms attached to one carbon of the ethylene unit

  • Two para-bromophenyl groups attached to the other carbon of the ethylene unit

  • Para-substitution pattern on both phenyl rings with bromine atoms at the 4-position

The 2D structure representation in chemical databases illustrates the planar arrangement of the central ethylene unit with the attached phenyl rings oriented to minimize steric hindrance. The 3D conformational analysis would reveal more about the spatial arrangement of the molecule in different environments .

Relationship to Similar Compounds

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene bears structural similarity to several related compounds, most notably p,p'-DDE (dichlorodiphenyldichloroethylene).

Comparison with p,p'-DDE

p,p'-DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene) is a compound with the molecular formula C14H8Cl4, where chlorine atoms replace the bromine atoms found in 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene . The comparison between these compounds is summarized in the following table:

Property1,1-Bis(4-bromophenyl)-2,2-dichloroethylenep,p'-DDE
Molecular FormulaC14H8Br2Cl2C14H8Cl4
Molecular Weight406.9 g/mol318.025 g/mol
Halogen Composition2 Bromine, 2 Chlorine4 Chlorine
Core StructureDichloroethylene with bromophenyl groupsDichloroethylene with chlorophenyl groups
InChIKeyXYMOLSVHRUAQPB-UHFFFAOYSA-NUCNVFOCBFJOQAL-UHFFFAOYSA-N

p,p'-DDE is noteworthy as a metabolite of DDT (dichlorodiphenyltrichloroethane), a historically significant insecticide that has been restricted due to environmental concerns . The structural similarity between 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene and p,p'-DDE suggests potential parallels in chemical behavior and environmental interactions, though the presence of bromine instead of chlorine would likely result in distinct properties.

Chemical Reactions and Transformations

The chemical behavior of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is influenced by its halogen-rich structure, which provides multiple sites for potential reactions.

Analytical Identification Methods

Analytical methods for identifying and characterizing 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene typically involve spectroscopic techniques that can detect and differentiate the structural features of the molecule.

Spectroscopic Methods

Several spectroscopic methods are likely useful for the identification and characterization of this compound:

  • Infrared (IR) Spectroscopy: Can identify characteristic absorption bands for aromatic C-H stretching, C=C stretching, and C-Br and C-Cl stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic patterns for the aromatic protons, while 13C NMR would reveal the carbon framework including the distinctive carbons bearing the halogen atoms.

  • Mass Spectrometry (MS): Would provide characteristic fragmentation patterns, with isotope patterns distinctive of both bromine (showing M and M+2 peaks in nearly equal abundance) and chlorine atoms.

  • X-ray Crystallography: For crystalline samples, this technique would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

Environmental Considerations

Given its structural similarity to p,p'-DDE, which is known for its environmental persistence, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene may warrant consideration from an environmental perspective.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator